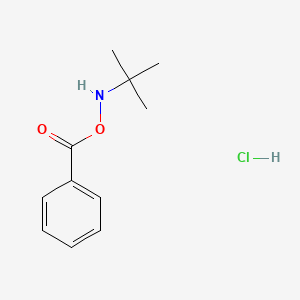

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride

Description

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (CAS: 66809-86-7) is a hydroxylamine derivative with the molecular formula C₁₁H₁₅NO₂·HCl. It features a benzoyl group (C₆H₅CO-) attached to the hydroxylamine oxygen and a bulky tert-butyl group (C(CH₃)₃) on the nitrogen atom. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in organic synthesis as a reagent for oxime formation, leveraging its ability to transfer the hydroxylamine moiety to carbonyl groups under controlled conditions .

Properties

IUPAC Name |

(tert-butylamino) benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-11(2,3)12-14-10(13)9-7-5-4-6-8-9;/h4-8,12H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYHNCIDRZTSPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NOC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498330 | |

| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66809-86-7 | |

| Record name | [(tert-Butylamino)oxy](phenyl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-tert-butylhydroxylamine

The precursor N-tert-butylhydroxylamine is prepared by several methods:

Reduction of 2-methyl-2-nitropropane : This classical method involves reducing 2-methyl-2-nitropropane using zinc or aluminum amalgam. However, this method is less favored for scale-up due to the expense of the starting material and the exothermic nature of the reduction.

Imine Oxidation Route (Emmons Method) : A more practical and scalable method involves reacting N-tert-butylamine with benzaldehyde to form an imine intermediate. This imine is then oxidized with a peracid (e.g., meta-chloroperbenzoic acid) to form an oxaziridine intermediate. The oxaziridine is hydrolyzed under acidic conditions or rearranged to a nitrone, which is then hydrolyzed to yield N-tert-butylhydroxylamine hydrochloride and regenerates benzaldehyde, which can be recycled.

The reaction sequence is:

- N-tert-butylamine + benzaldehyde → imine

- Imine + peracid → oxaziridine

- Oxaziridine hydrolysis → N-tert-butylhydroxylamine hydrochloride + benzaldehyde

This method is advantageous due to the inexpensive starting materials and the ability to recycle benzaldehyde and meta-chlorobenzoic acid byproducts.

Formation of O-Benzoyl-N-tert-butylhydroxylamine

Once N-tert-butylhydroxylamine hydrochloride is obtained, it undergoes benzoylation to form this compound. The benzoylation typically involves reaction with benzoyl chloride or benzoyl derivatives under controlled conditions.

The hydrochloride salt form is often prepared by dissolving N-tert-butylhydroxylamine hydrochloride in water, followed by extraction with organic solvents such as ethyl acetate.

The organic phase containing the benzoylated product is then isolated, and the hydrochloride salt is crystallized or precipitated by addition of hydrochloric acid or by solvent evaporation.

Salt Formation and Purification

The hydrochloride salt is formed by treatment of the free base or intermediate with hydrochloric acid in aqueous solution.

Purification methods include recrystallization from solvents like ethyl acetate or toluene and distillation under reduced pressure, which is notable for the acetate salt but applicable in similar contexts.

Extraction and phase separation techniques are critical, often involving biphasic systems of water and organic solvents (ethyl acetate, toluene) with pH adjustments using bases like potassium carbonate or sodium acetate to facilitate transfer and purification.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Imine formation | N-tert-butylamine + benzaldehyde | Room temp (~20°C) | 1-2 hours | Quantitative | Formation of imine intermediate |

| Oxidation to oxaziridine | Meta-chloroperbenzoic acid, sodium carbonate aqueous | 0-20°C | 30 min | ~98% | Slow addition, cold bath to control exotherm |

| Hydrolysis of oxaziridine | Dilute sulfuric acid aqueous solution | 20-50°C | 2-20 hours | >90% | Hydrolysis or nitrone rearrangement followed by hydrolysis |

| Extraction and phase separation | Ethyl acetate, potassium carbonate or sodium acetate | 20°C | 1-2 hours | - | Separation of organic and aqueous phases |

| Benzoylation (general) | Benzoyl chloride or benzoyl derivatives (not detailed) | Controlled temp | Variable | - | Formation of O-benzoyl derivative |

| Salt formation and purification | HCl addition, recrystallization, distillation | Ambient to reduced pressure | Variable | High purity | Crystallization or distillation under reduced pressure for purification |

Research Findings and Advantages of the Emmons Method

The Emmons method (imine oxidation) is preferred industrially due to the cost-effectiveness of starting materials and the recyclability of benzaldehyde and meta-chlorobenzoic acid byproducts.

The process avoids the use of expensive or hazardous reducing agents required in the nitropropane reduction method.

The hydrolysis step can be controlled to minimize side products and maximize yield of the hydroxylamine salt.

The salt form (hydrochloride) improves stability and handling of the compound.

Extraction and purification steps are optimized to ensure high purity and recovery of both product and reagents.

Summary Table of Preparation Routes

| Preparation Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction of 2-methyl-2-nitropropane | 2-methyl-2-nitropropane, Zn/Al amalgam | Exothermic reduction, careful control | Established method | Expensive starting material, exothermic, scale-up issues |

| Imine Oxidation (Emmons Method) | N-tert-butylamine, benzaldehyde, peracid | Oxidation with meta-chloroperbenzoic acid, hydrolysis | Cost-effective, recyclable reagents | Requires careful control of oxidation and hydrolysis steps |

| Benzoylation and salt formation | N-tert-butylhydroxylamine hydrochloride, benzoyl chloride | Organic solvent extraction, acid treatment | High purity product, stable salt | Requires multiple purification steps |

Chemical Reactions Analysis

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: It can undergo substitution reactions where the benzoyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

O-Benzoyl-N-tert-butylhydroxylamine hydrochloride plays a crucial role as an intermediate in synthesizing various organic compounds, including nitrones and hydroxamic acids. The compound can be used to generate α-ketoamides and spirocyclopropanated azetidinones, which are valuable in pharmaceutical chemistry .

Case Study: Synthesis of Nitrones

In a study focused on the synthesis of nitrones, this compound was utilized to react with various carbonyl compounds under controlled conditions, leading to the formation of stable nitrones. This reaction highlights the compound's versatility as a reagent in organic transformations .

Spin Trapping of Radicals

The compound has been employed in spin trapping experiments to detect short-lived free radicals. In these applications, this compound acts as a spin trap, allowing for the identification and characterization of reactive intermediates formed during chemical reactions .

Experimental Findings

A series of experiments demonstrated that when this compound was introduced into radical-generating systems, it effectively captured radicals, leading to stable adducts that could be analyzed using electron paramagnetic resonance (EPR) spectroscopy. This application is particularly relevant in studies of oxidative stress and related biochemical pathways .

Derivatization Reagent

In analytical chemistry, this compound serves as a derivatization agent for carbonyl compounds. This process enhances the detectability of aldehydes and ketones in various analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) by forming stable oxime derivatives .

Data Table: Derivatization Efficiency

| Compound Type | Derivatization Yield (%) | Analytical Method |

|---|---|---|

| Aldehydes | 95 | GC |

| Ketones | 90 | HPLC |

| Carbonyls from Biomolecules | 85 | LC-MS |

Environmental Chemistry

The compound's ability to react with carbonyls also extends its application to environmental chemistry, where it can be used to monitor and analyze air pollutants. By derivatizing volatile organic compounds (VOCs), researchers can improve the sensitivity and specificity of detection methods used in environmental monitoring .

Mechanism of Action

The mechanism of action of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride involves its interaction with specific molecular targets. It acts as a benzoylation reagent, facilitating the transfer of the benzoyl group to other molecules. This process involves the formation of a reactive intermediate, which then reacts with the target molecule to form the benzoylated product .

Comparison with Similar Compounds

Structural and Functional Differences

- Hydroxylamine Hydrochloride (CAS 5470-11-1) : A simpler derivative lacking substituents on the hydroxylamine nitrogen or oxygen. It is widely used as a nucleophile but lacks the steric hindrance and selectivity imparted by the tert-butyl and benzoyl groups in O-Benzoyl-N-tert-butylhydroxylamine HCl. The latter’s bulky groups improve regioselectivity in oxime formation, reducing side reactions .

- Benzydamine Hydrochloride: A pharmaceutical agent with a benzyl-indazole core.

- Butenafine Hydrochloride (CAS 101827-46-7) : Shares the tert-butyl group but incorporates a naphthalene moiety. Its lipophilicity enhances membrane penetration, making it suitable for antifungal applications, whereas O-Benzoyl-N-tert-butylhydroxylamine HCl’s polar groups favor solubility in synthetic media .

Reactivity and Stability

- O-Benzoyl-N-tert-butylhydroxylamine HCl exhibits greater thermal stability than hydroxylamine hydrochloride due to steric protection of the N–O bond by the tert-butyl group. However, the benzoyl ester may hydrolyze under strongly acidic or basic conditions, limiting its use in extreme pH environments .

- Chlorphenoxamine Hydrochloride and Memantine Hydrochloride (CAS: 41100-52-1, ) are structurally rigid (e.g., adamantane in Memantine), which enhances metabolic stability compared to the flexible backbone of O-Benzoyl-N-tert-butylhydroxylamine HCl .

Biological Activity

O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride (OBTH) is a chemical compound with significant biological activity, particularly in the realm of medicinal chemistry and biochemical assays. Its unique structure combines a hydroxylamine functional group with a benzoyl moiety and a tert-butyl group, resulting in distinct chemical properties that enhance its reactivity and utility in various applications.

- Molecular Formula : CHClNO

- CAS Number : 66809-86-7

- Solubility : As a hydrochloride salt, it exhibits increased solubility in water, making it suitable for diverse biochemical applications.

Biological Activity

OBTH has been studied for its potential roles in several biological processes and applications:

- Reagent in Biochemical Assays : It serves as a valuable reagent in various biochemical assays, particularly those involving oxidative stress and radical scavenging.

- Synthesis of Bioactive Molecules : OBTH is utilized as a starting material for synthesizing other bioactive compounds, which extends its applicability in drug discovery and medicinal chemistry.

The biological activity of OBTH can be attributed to its ability to interact with various biological molecules. Research indicates that it can participate in reactions that involve:

- Radical Scavenging : OBTH has demonstrated efficacy in trapping short-lived radicals, which is crucial for mitigating oxidative stress in biological systems .

- Oxidative Stress Regulation : It has been shown to regulate heat shock-induced apoptosis in U937 cells by scavenging reactive oxygen species (ROS), thus providing cellular protection against oxidative damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of OBTH, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Hydroxy-N-tert-butylacetamide | Structure | Acetamide derivative; used in similar synthetic pathways. |

| Benzohydroxamic Acid | Structure | Known for its metal chelation properties; used in medicinal chemistry. |

| N-Benzoylhydroxylamine | Structure | Lacks tert-butyl group; simpler structure but similar reactivity patterns. |

OBTH's bulky tert-butyl group combined with the benzoyl moiety grants it distinct steric and electronic properties compared to these similar compounds, enhancing its utility in specific synthetic applications and biological studies.

Case Study 1: Radical Trapping Efficacy

In a study focused on the radical trapping capabilities of OBTH, researchers utilized it to capture free radicals generated during oxidative stress conditions. The results indicated that OBTH effectively reduced oxidative damage in cellular models, highlighting its potential as an antioxidant agent.

Case Study 2: Synthesis of Bioactive Derivatives

Another significant study explored the use of OBTH as a precursor for synthesizing novel bioactive derivatives. The synthesized compounds exhibited promising pharmacological activities, suggesting that OBTH could serve as a versatile building block in drug development.

Q & A

How can researchers optimize the synthesis of O-Benzoyl-N-tert-butylhydroxylamine Hydrochloride to improve yield and scalability?

Methodological Answer:

Synthesis optimization should focus on reaction parameters such as stoichiometry, solvent selection, and temperature. For example, using anhydrous conditions and inert atmospheres (e.g., nitrogen) can minimize side reactions. Scaling reactions (e.g., 125 mmol scale as in ) requires rigorous hazard analysis and validation of intermediates via techniques like thin-layer chromatography (TLC) . Pilot studies comparing commercial sources of precursors (e.g., O-benzyl hydroxylamine hydrochloride from Oakwood Chemical vs. Shanghai Aladdin) may reveal batch-dependent impurities affecting yield .

What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Recrystallization using polar aprotic solvents (e.g., acetonitrile or ethanol-water mixtures) is recommended due to the compound’s hydrochloride salt nature. Column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) can resolve co-eluting byproducts. highlights the use of HPLC for purity validation, which can be adapted for post-purification analysis .

Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm benzoyl and tert-butyl group integration.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., formula weight 125.6 g/mol as in ) .

- HPLC with UV Detection: Monitors purity (>99% as per ) and identifies trace impurities using C18 columns and acidic mobile phases .

How does the stability of this compound vary under different pH and temperature conditions?

Methodological Answer:

The benzoyl group is prone to hydrolysis under basic or aqueous conditions (similar to benzoyl chloride’s reactivity with water, as noted in ). Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) should be conducted, with degradation monitored via HPLC. emphasizes handling moisture-sensitive compounds in anhydrous environments to prevent decomposition .

What mechanistic insights are available for the nucleophilic reactions of this compound?

Methodological Answer:

The tert-butyl group sterically hinders nucleophilic attack, favoring reactions at the benzoyl oxygen. Kinetic studies using O isotopic labeling can elucidate reaction pathways. ’s reduction protocols (e.g., LiAlH for analogous hydroxylamine derivatives) suggest potential reductive cleavage mechanisms applicable here .

How can researchers develop validated analytical methods for quantifying trace impurities in this compound?

Methodological Answer:

A forced degradation approach (acid/base/oxidative stress) followed by LC-MS/MS identifies degradation products. ’s system suitability tests for related compounds (e.g., N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride) recommend using reference standards and adjusting column parameters (e.g., particle size ≤5 µm) for resolution .

What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: OSHA-compliant gloves (nitrile), goggles, and lab coats are mandatory ( ).

- Ventilation: Use fume hoods to avoid inhalation of hydrochloride vapors.

- First Aid: Immediate rinsing with water for skin/eye contact, as per benzoyl chloride safety guidelines in .

How can researchers differentiate between isomeric byproducts formed during synthesis?

Methodological Answer:

Chiral HPLC or capillary electrophoresis separates enantiomers. ’s TLC protocols (e.g., silica gel GF254 plates) with multiple solvent systems (e.g., chloroform/methanol) can preliminarily distinguish isomers. X-ray crystallography of recrystallized byproducts provides definitive structural confirmation .

What computational tools are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for reactions involving the hydroxylamine group. ’s thermochemical data for benzoyl chloride derivatives can parameterize simulations for analogous systems .

What are the best practices for long-term storage of this compound?

Methodological Answer:

Store in airtight containers under inert gas (argon) at -20°C to prevent hygroscopic degradation. specifies storage at room temperature for short-term use, but long-term stability requires desiccants (e.g., silica gel) and periodic purity checks via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.